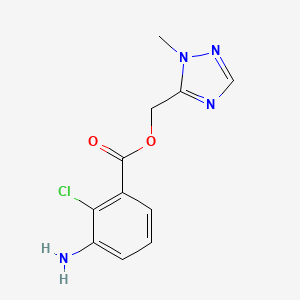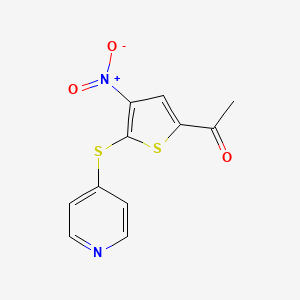
5-Bromo-8-(piperazin-1-ylmethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-(piperazin-1-ylmethyl)quinoline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-(piperazin-1-ylmethyl)quinoline is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes or proteins involved in the disease process. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects
5-Bromo-8-(piperazin-1-ylmethyl)quinoline has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to inhibit the growth of bacterial cells by disrupting their cell wall synthesis. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Bromo-8-(piperazin-1-ylmethyl)quinoline in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target proteins or enzymes, which makes it an ideal tool compound for studying biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound at appropriate concentrations and under suitable conditions to avoid any unwanted effects.
Direcciones Futuras
There are several future directions for the study of 5-Bromo-8-(piperazin-1-ylmethyl)quinoline. One of the main areas of research is the development of more potent and selective analogs of this compound for use in various applications. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to better understand its efficacy and safety in the treatment of various diseases. Finally, the use of this compound in combination with other drugs or therapies is also an area of interest for future research.
Métodos De Síntesis
The synthesis of 5-Bromo-8-(piperazin-1-ylmethyl)quinoline involves the reaction of 8-bromoquinoline with piperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is obtained in good yield and purity by filtration and recrystallization.
Aplicaciones Científicas De Investigación
5-Bromo-8-(piperazin-1-ylmethyl)quinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and neurological disorders. It has also been used as a tool compound in the study of various biological processes, such as protein-protein interactions and enzyme kinetics.
Propiedades
IUPAC Name |
5-bromo-8-(piperazin-1-ylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3/c15-13-4-3-11(10-18-8-6-16-7-9-18)14-12(13)2-1-5-17-14/h1-5,16H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIPBSZVKVNOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C3C(=C(C=C2)Br)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B6642119.png)
![1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642127.png)
![1-[2-(Oxolan-2-yl)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642129.png)
![1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile](/img/structure/B6642137.png)
![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)
![2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid](/img/structure/B6642161.png)
![2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B6642163.png)
![N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol](/img/structure/B6642185.png)
![N-methyl-1-[2-[(2-methylpropan-2-yl)oxy]acetyl]pyrrolidine-2-carboxamide](/img/structure/B6642193.png)
![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)
![[1-(6-Amino-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B6642211.png)
